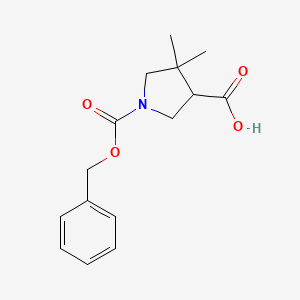

1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid

Description

Contextual Significance of Pyrrolidine (B122466) Cores in Organic and Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle also known as tetrahydropyrrole, serves as a foundational structural motif in a vast array of biologically active molecules. synblock.comgoogle.com This scaffold is prevalent in numerous natural products, particularly alkaloids like nicotine, and is a core component of the essential amino acid proline. researchgate.netrsc.org Its significance is underscored by its presence in many drugs approved by the U.S. Food and Drug Administration (FDA). guidechem.com

The utility of the pyrrolidine core in medicinal chemistry is attributed to several key features. Its saturated, non-planar structure provides three-dimensional complexity, allowing for precise spatial orientation of substituents to interact effectively with biological targets such as enzymes and receptors. guidechem.comguidechem.com The presence of stereogenic carbons in the pyrrolidine ring is a crucial feature, enabling the synthesis of diverse stereoisomers, each potentially having a unique biological profile. guidechem.comguidechem.com This structural versatility has made pyrrolidine derivatives, including pyrrolidine carboxylic acids, instrumental in the development of therapeutic agents for a wide range of conditions, including central nervous system disorders, cancer, and diabetes. guidechem.com For instance, substituted pyrrolidine-3-carboxylic acids have been investigated as potent endothelin receptor antagonists. tygersci.com

Structural Characteristics and Nomenclature of 1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid

This compound is a specific derivative of the pyrrolidine-3-carboxylic acid core. Its nomenclature precisely describes its molecular architecture:

Pyrrolidine-3-carboxylic acid: This indicates the base structure is a five-membered pyrrolidine ring with a carboxylic acid group (-COOH) attached to the carbon at position 3.

4,4-Dimethyl: Two methyl groups (-CH₃) are attached to the carbon at position 4 of the pyrrolidine ring.

1-Cbz: A carboxybenzyl (Cbz or Z) group is attached to the nitrogen atom at position 1. The Cbz group, formally known as benzyloxycarbonyl, is a common protecting group for amines in organic synthesis. It consists of a benzyl (B1604629) group attached to a carbonyl group (C₆H₅CH₂O(CO)-).

The systematic IUPAC name for this compound is 1-(benzyloxycarbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid . The presence of the Cbz group on the nitrogen atom renders it a carbamate.

Below is a table summarizing the key structural and chemical identifiers for this compound, derived from its constituent parts.

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 277.31 g/mol |

| IUPAC Name | 1-(benzyloxycarbonyl)-4,4-dimethylpyrrolidine-3-carboxylic acid |

| Synonyms | 1-Cbz-4,4-dimethylpyrrolidine-3-carboxylic acid, N-Cbz-4,4-dimethylpyrrolidine-3-carboxylic acid |

Research Trajectory and Unaddressed Avenues Pertaining to the Chemical Compound's Synthesis and Utility

The synthesis of this compound can be logically inferred from established chemical methods. A likely synthetic route would involve the N-protection of 4,4-dimethyl-pyrrolidine-3-carboxylic acid using benzyl chloroformate (Cbz-Cl) in the presence of a base. guidechem.com The synthesis of the un-protected core, 4,4-dimethyl-pyrrolidine-3-carboxylic acid, is itself a multi-step process. uni.lu

The lack of dedicated research on this compound highlights several unaddressed avenues:

Definitive Synthesis and Characterization: While a synthetic route can be proposed, the specific reaction conditions, yield, and comprehensive characterization (e.g., NMR, IR, mass spectrometry, crystallography) of the compound have not been formally documented in peer-reviewed literature.

Exploration of Biological Activity: The pyrrolidine carboxylic acid scaffold is known to be biologically active. tygersci.com However, this specific dimethylated and Cbz-protected derivative has not been screened for potential pharmacological properties. While the Cbz group is typically a protecting group removed in a final synthetic step, its presence could modulate biological activity in some contexts.

Utility as a Chiral Building Block: The structure has a stereocenter at position 3. The synthesis of enantiomerically pure forms ((3R) or (3S)) and their use in asymmetric synthesis to build complex chiral molecules, such as potential drug candidates, remains an unexplored area. The gem-dimethyl group at the 4-position could offer unique steric properties to influence the conformation of the pyrrolidine ring and the outcome of subsequent reactions.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2)10-16(8-12(15)13(17)18)14(19)20-9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLFMERQFJNLBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cbz 4,4 Dimethyl Pyrrolidine 3 Carboxylic Acid

Established Synthetic Routes to the Pyrrolidine (B122466) Core with 4,4-Dimethyl Substitution

The synthesis of the 4,4-dimethyl-pyrrolidine-3-carboxylic acid core hinges on the successful formation of the five-membered ring, the introduction of the quaternary carbon at position 4, and the regioselective placement of the carboxyl group.

Cyclization Strategies for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring is a cornerstone of synthetic organic chemistry, with numerous strategies developed for its construction. researchgate.net A primary method involves the intramolecular cyclization of linear precursors, which can be achieved through various activation methods. researchgate.net For instance, the nucleophilic attack of an amine onto a suitable electrophile within the same molecule, such as a carboxylic acid derivative or an alkyl halide, can forge the crucial C-N bond to close the ring. researchgate.netdntb.gov.ua

Another powerful set of reactions for pyrrolidine synthesis is cycloaddition reactions, particularly [3+2] dipolar cycloadditions. researchgate.net These reactions involve the combination of a three-atom component (the dipole), often an azomethine ylide, with a two-atom component (the dipolarophile), typically an alkene. This approach is highly effective for building the pyrrolidine skeleton with control over multiple stereocenters in a single step.

Reductive amination of 1,4-dicarbonyl compounds with a primary amine or ammonia (B1221849) also provides a direct route to the pyrrolidine core. Furthermore, various transition-metal-catalyzed reactions, such as intramolecular hydroamination or carboamination of unactivated olefins, have emerged as modern and efficient methods for pyrrolidine ring synthesis. nih.govorganic-chemistry.org

| Cyclization Strategy | Description | Key Intermediates |

| Intramolecular Nucleophilic Substitution | An amine on a linear precursor attacks an internal electrophilic site to form the ring. | Amino alcohols, amino halides, amino esters |

| [3+2] Dipolar Cycloaddition | An azomethine ylide reacts with an alkene to form the five-membered ring in a concerted fashion. | Azomethine ylides, electron-deficient alkenes |

| Reductive Amination | A 1,4-dicarbonyl compound condenses with an amine, followed by in situ reduction of the resulting imine/enamine. | 1,4-Diketones or keto-aldehydes, primary amines |

| Intramolecular Hydroamination | A catalyst facilitates the addition of an N-H bond across an alkene within the same molecule. | Alkenyl amines |

Introduction of Geminal Dimethyl Substituents at Position 4

The incorporation of a gem-dimethyl group at the C4 position presents a unique synthetic challenge. This structural motif is often installed by utilizing a starting material that already contains the quaternary carbon center prior to the cyclization step. nih.gov For example, a linear precursor for an intramolecular cyclization can be synthesized from a molecule like 3,3-dimethylglutaric acid or a derivative thereof.

The presence of the gem-dimethyl group can also be advantageous kinetically, a phenomenon known as the Thorpe-Ingold effect or gem-dimethyl effect. nih.gov This effect suggests that the substituents can pre-organize the linear precursor into a conformation that is favorable for cyclization, thereby increasing the reaction rate. nih.gov While direct alkylation of a pre-formed pyrrolidine ring at the C4 position to create a gem-dimethyl group is challenging due to issues of reactivity and selectivity, methods starting from precursors containing the desired substitution pattern are generally more reliable. nih.gov For instance, the synthesis of 4,4-dimethyl-2-(2-pyrrolyl)-2-oxazolines has been reported, showcasing the construction of related heterocyclic systems bearing this feature. researchgate.net

| Approach | Description | Example Precursor |

| Precursor-Based | The gem-dimethyl group is present in the acyclic starting material before ring formation. | 3,3-Dimethyl-1,5-pentanediamine derivatives |

| Alkylation Strategy | Double alkylation of a C4-methylene group in a pyrrolidone or related derivative. | N-protected-4-oxopyrrolidine-3-carboxylate |

Regioselective Introduction of the Carboxylic Acid Group at Position 3

Achieving regioselective installation of a carboxylic acid group at the C3 position is critical. A common strategy involves designing the cyclization precursor to contain the carboxylate functionality, or a synthetic equivalent, at the appropriate position. Michael addition reactions are particularly useful in this context. For example, the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester can generate a linear precursor perfectly primed for subsequent cyclization to a pyrrolidine-3-carboxylate derivative. nih.govresearchgate.net

Palladium-catalyzed C(sp3)–H activation has also been explored as a sophisticated method for functionalizing pyrrolidine rings. nih.gov Using a directing group attached to the pyrrolidine nitrogen, it is possible to selectively activate and functionalize the C-H bonds at the C3 position, although selectivity between C3 and other positions can be a challenge to control. acs.org

Stereoselective and Enantioselective Synthesis Approaches for Pyrrolidine-3-carboxylic Acid Derivatives

The development of stereoselective methods is paramount in modern drug discovery, as the biological activity of chiral molecules is often dependent on their absolute configuration. For substituted pyrrolidines like the target compound, controlling the stereochemistry at positions 3 and potentially others is a key objective. researchgate.netmdpi.com

Organocatalytic Asymmetric Methodologies

Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules. Chiral secondary amines, particularly derivatives of the amino acid proline, are highly effective catalysts for a wide range of transformations. mdpi.com These catalysts can activate carbonyl compounds by forming transient enamines, which then react enantioselectively with electrophiles.

For the synthesis of chiral pyrrolidine-3-carboxylic acid derivatives, organocatalytic enantioselective Michael additions are a prominent strategy. researchgate.netrsc.org In a typical approach, an aldehyde or ketone reacts with a nitroalkene in the presence of a chiral pyrrolidine-based catalyst. The resulting Michael adduct, containing newly formed stereocenters, can then be elaborated through further transformations, including reduction of the nitro group and cyclization, to yield the highly substituted, enantioenriched pyrrolidine product. nih.gov

| Catalyst Type | Reaction | Stereochemical Control |

| Proline Derivatives | Michael Addition | Formation of chiral C-C bond via enamine catalysis. |

| Diarylprolinol Silyl Ethers | Conjugate Addition | Steric shielding of one face of the enamine intermediate. |

| Chiral Phosphoric Acids | Transfer Hydrogenation | Protonation of intermediates in a chiral environment. beilstein-journals.org |

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction stereoselectively, after which it is removed.

In the context of pyrrolidine synthesis, a chiral auxiliary can be attached to either the nitrogen atom or another part of the acyclic precursor. For example, chiral α,β-unsaturated N-acyloxazolidinones, where the oxazolidinone serves as the auxiliary, can be used in [3+2] cycloaddition reactions with azomethine ylides to produce chiral pyrrolidines with high diastereoselectivity. researchgate.net Similarly, chiral sulfinimines have been employed as effective auxiliaries in cycloaddition reactions. After the key stereocenter-forming reaction, the auxiliary is cleaved to reveal the desired enantiomerically enriched product. A "chiral interlocking auxiliary" strategy has also been demonstrated in the synthesis of complex molecular architectures, showcasing the power of this approach to orient molecules during key bond-forming steps. chemrxiv.org

Diastereoselective Synthesis of Precursors

The cornerstone of a successful synthesis of 1-Cbz-4,4-dimethyl-pyrrolidine-3-carboxylic acid lies in the diastereoselective formation of its core pyrrolidine structure. A variety of methods common in the synthesis of substituted pyrrolidines can be adapted to achieve the desired stereochemistry. These methodologies often involve either the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled reactions.

One prominent approach is the use of asymmetric Michael additions . In this strategy, a chiral amine or a catalyst can be employed to direct the conjugate addition of a nucleophile to an appropriately substituted α,β-unsaturated acceptor. For the synthesis of 4,4-disubstituted pyrrolidine-3-carboxylic acid precursors, this could involve the reaction of a nitroalkane with a 4-alkyl-substituted 4-oxo-2-enoate, which can then be further elaborated to the target pyrrolidine ring system. rsc.org The stereochemical outcome of such reactions is highly dependent on the choice of catalyst and reaction conditions.

Another powerful technique is the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile. This method allows for the direct construction of the pyrrolidine ring with control over the relative stereochemistry of the newly formed stereocenters. The diastereoselectivity can be induced by using chiral acrylamides as dipolarophiles, where the chiral auxiliary directs the approach of the azomethine ylide. researchgate.net While versatile, the application of this method to the synthesis of 4,4-dimethyl substituted systems requires careful selection of the azomethine ylide precursor to incorporate the gem-dimethyl group.

Furthermore, the alkylation of chiral, non-racemic pyrrolidin-2-ones offers a viable route. A suitably protected 4-benzyloxymethyl pyrrolidin-2-one can be alkylated to introduce substituents at the 3-position with high diastereoselection. researchgate.net Subsequent chemical transformations, including reduction of the lactam, removal of the chiral auxiliary, and functional group manipulations, can lead to the desired 4,4-disubstituted pyrrolidine-3-carboxylic acid precursor. researchgate.net

A practical and efficient synthesis of a related compound, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, has been achieved through a stereospecific and regioselective chlorination of an in situ generated aziridinium (B1262131) ion, followed by a nitrile anion cyclization. researchgate.net This strategy highlights the potential for ion-mediated cyclizations in establishing the desired stereochemistry.

The following table summarizes some of the key diastereoselective methods applicable to the synthesis of precursors for substituted pyrrolidine-3-carboxylic acids.

| Diastereoselective Method | Key Features | Potential Application for 4,4-Dimethyl Precursor |

| Asymmetric Michael Addition | Employs chiral catalysts or auxiliaries to control conjugate addition. | Addition to an acceptor bearing a gem-dimethyl group at the β-position. |

| 1,3-Dipolar Cycloaddition | Forms the pyrrolidine ring in a single step with stereocontrol. | Requires an azomethine ylide precursor with a quaternary carbon. |

| Alkylation of Chiral Pyrrolidin-2-ones | High diastereoselectivity in the introduction of substituents. | Sequential alkylation at the 4-position followed by functionalization at the 3-position. |

| Aziridinium Ion Cyclization | Stereospecific ring-opening and closing to form the pyrrolidine. | Adaptation of the methodology to precursors bearing the 4,4-dimethyl moiety. |

Protecting Group Strategies: Focus on N-Cbz Installation and Cleavage

The protection of the pyrrolidine nitrogen is a critical step in the synthesis of this compound, both to prevent unwanted side reactions and to influence the reactivity and conformation of the molecule. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a range of conditions and its relatively straightforward removal. wikipedia.org

N-Cbz Installation:

The installation of the Cbz group is typically achieved by reacting the secondary amine of the pyrrolidine ring with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. wikipedia.orgguidechem.comcommonorganicchemistry.com Common conditions include the use of sodium hydroxide, sodium carbonate, or sodium bicarbonate in an aqueous medium, or organic bases such as triethylamine (B128534) or pyridine (B92270) in an organic solvent. guidechem.comguidechem.com For sterically hindered amines, such as the 4,4-dimethyl substituted pyrrolidine, the reaction may require slightly more forcing conditions or the use of a stronger base like sodium hydride (NaH) to facilitate the acylation. guidechem.com The choice of base and solvent is crucial to avoid side reactions and, in the case of chiral substrates, to prevent racemization. guidechem.com

Two common methods for the N-Cbz protection of pyrrolidine-3-carboxylic acid are outlined below:

| Method | Reagents and Conditions | Yield | Reference |

| Method 1 | Pyrrolidine-3-carboxylic acid, Benzyl chloroformate, Tetrahydrofuran, Reflux | 88.7% | guidechem.com |

| Method 2 | Pyrrolidine-3-carboxylic acid, Benzyl chloroformate, Potassium carbonate, Acetonitrile, 80°C | Not specified | guidechem.com |

N-Cbz Cleavage:

The removal of the Cbz group is most commonly accomplished through catalytic hydrogenation. wikipedia.orgwenxuecity.com This method involves treating the Cbz-protected amine with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). wikipedia.org The reaction is clean, with the byproducts being toluene (B28343) and carbon dioxide. However, the presence of other reducible functional groups in the molecule may limit the applicability of this method. For sterically hindered substrates, the efficiency of the hydrogenation can be affected, potentially requiring higher catalyst loadings or pressures.

Comparison and Optimization of Synthetic Pathways for Efficiency and Scalability

A review of the literature on the synthesis of substituted pyrrolidines reveals two main strategies: functionalization of a pre-existing pyrrolidine ring (e.g., from proline or 4-hydroxyproline) or the de novo construction of the pyrrolidine ring from acyclic precursors. nih.gov For the synthesis of the target molecule, a de novo approach is generally more suitable due to the specific 4,4-dimethyl substitution pattern.

One potential scalable route could begin with a multicomponent reaction to assemble the pyrrolidine core, followed by functional group manipulations. For instance, a Yb(OTf)₃-catalyzed three-component reaction of an aldehyde, an amine, and a 1,1-cyclopropanediester can provide highly substituted pyrrolidines with good diastereoselectivity. organic-chemistry.org The scalability of such a process would depend on the cost of the catalyst and the efficiency of the subsequent transformations.

Another approach could involve the palladium-catalyzed aerobic oxidative carboamination of an appropriate alkene with an allyl tosylamide. nih.gov Such methods are attractive for their atom economy and the use of molecular oxygen as a green oxidant. However, the cost and handling of the palladium catalyst could be a consideration for large-scale production.

A comparative analysis of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Advantages | Disadvantages | Scalability Considerations |

| Functionalization of Proline Derivatives | Readily available chiral starting materials. | May require extensive functional group manipulations. | Dependent on the efficiency of multi-step sequences. |

| De Novo Synthesis via Michael Addition | Convergent approach. | Requires stereocontrol in the key addition step. | Availability of starting materials and catalyst cost. |

| De Novo Synthesis via 1,3-Dipolar Cycloaddition | Direct formation of the pyrrolidine ring. | May require synthesis of specific azomethine ylides. | Reagent stability and reaction concentration. |

| De Novo Synthesis via Multicomponent Reaction | High atom economy and operational simplicity. | Catalyst cost and optimization of reaction conditions. | Throughput and purification of the final product. |

Ultimately, the choice of the optimal synthetic pathway will depend on the specific requirements of the application, balancing the need for high purity and stereoisomeric control with the practical considerations of cost, safety, and environmental impact. Further process development and optimization would be necessary to identify the most efficient and scalable route for the synthesis of this compound.

Chemical Reactivity and Derivatization of 1 Cbz 4,4 Dimethyl Pyrrolidine 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of numerous derivatives such as esters, amides, and other related compounds.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is fundamental in organic synthesis, often employed to create prodrugs, modify pharmacokinetic properties, or prepare intermediates for further reactions.

Esterification: The formation of esters from 1-Cbz-4,4-dimethyl-pyrrolidine-3-carboxylic acid can be achieved through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common approach. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under milder conditions, which is particularly useful for sterically hindered substrates.

Amidation: The synthesis of amides from this pyrrolidine (B122466) derivative typically requires the activation of the carboxylic acid. This can be accomplished by converting the acid to a more reactive species, such as an acid chloride or by using peptide coupling reagents. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or borane-based reagents, which facilitate the reaction with a primary or secondary amine to form the corresponding amide bond with minimal racemization.

Table 1: Representative Coupling Agents for Amidation

| Coupling Agent | Full Name | Activating Mechanism |

|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Forms a reactive O-acylisourea intermediate. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms an activated ester, minimizing side reactions and racemization. |

| B(OCH₂CF₃)₃ | Tris(2,2,2-trifluoroethyl) borate | Acts as a Lewis acid to activate the carboxylic acid for direct amidation. nih.govmasterorganicchemistry.com |

Decarboxylation and Related Transformations

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a key transformation in organic synthesis. For β-amino acids like this pyrrolidine derivative, decarboxylation is not typically a spontaneous process and requires specific conditions. The reaction often proceeds through a cyclic transition state upon heating, especially if the carboxyl group is beta to a carbonyl or other activating group. masterorganicchemistry.com However, for simple saturated systems, more drastic thermal conditions or specialized methods like photoredox-catalyzed decarboxylation may be necessary. organic-chemistry.org The stability of the resulting carbanion or radical intermediate is a crucial factor in the feasibility of this reaction.

Formation of Acid Chlorides and Anhydrides

Acid Chlorides: The carboxylic acid can be converted to the more reactive acid chloride derivative by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The use of a catalyst like dimethylformamide (DMF) is common, particularly with oxalyl chloride. nih.gov The resulting 1-Cbz-4,4-dimethyl-pyrrolidine-3-carbonyl chloride is a highly valuable intermediate for synthesizing esters and amides, especially with sterically hindered alcohols or poorly nucleophilic amines.

Anhydrides: Symmetrical or mixed anhydrides can also be prepared from the parent carboxylic acid. Reacting the acid chloride derivative with a carboxylate salt is a common method for forming mixed anhydrides. Alternatively, two equivalents of the carboxylic acid can be treated with a dehydrating agent to form the symmetrical anhydride. These anhydrides serve as activated forms of the carboxylic acid, useful in acylation reactions.

Transformations of the N-Cbz Protecting Group

The N-Cbz group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to specific cleavage methods.

Deprotection Methodologies (Hydrogenolysis, Acidic/Basic Hydrolysis)

The removal of the Cbz group is a critical step to liberate the secondary amine for subsequent functionalization.

Hydrogenolysis: The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis. organic-chemistry.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under neutral conditions and at room temperature, cleaving the benzylic C-O bond to release the free amine, toluene (B28343), and carbon dioxide. organic-chemistry.org

Acidic/Basic Hydrolysis: While stable to mild acids and bases, the Cbz group can be cleaved under harsher conditions. Strong acids, such as HBr in acetic acid or trifluoroacetic acid (TFA), can remove the Cbz group, although this method is less common and may not be compatible with other acid-sensitive functional groups in the molecule. nih.gov Similarly, strong basic conditions can effect hydrolysis, but this is generally not a preferred method due to potential side reactions.

Table 2: Common N-Cbz Deprotection Methods

| Method | Reagents | Byproducts | Conditions |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Toluene, CO₂ | Neutral, Room Temperature |

| Acidic Hydrolysis | HBr in Acetic Acid / TFA | Benzyl (B1604629) bromide, CO₂ | Strong Acid |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Toluene, CO₂, NH₃ | Neutral, Mild Heat |

Subsequent N-Functionalization and Analog Formation

Once the Cbz group is removed, the resulting secondary amine of the 4,4-dimethyl-pyrrolidine-3-carboxylic acid (or its ester) becomes a nucleophilic site for a wide array of functionalization reactions. This allows for the synthesis of a diverse library of analogs with modified properties.

N-Alkylation: The secondary amine can be alkylated using various alkyl halides or through reductive amination. Reductive amination involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form a new carbon-nitrogen bond. This method is highly effective for introducing a wide range of substituents.

N-Acylation: The amine can be readily acylated by reacting it with acid chlorides, acid anhydrides, or by coupling it with other carboxylic acids. This reaction forms an amide bond and is a common strategy in medicinal chemistry to build more complex molecules and peptide-like structures. The choice of acylating agent allows for the introduction of diverse functional groups, influencing the biological activity and physical properties of the resulting analogs. nih.gov

Modifications and Functionalizations of the Pyrrolidine Ring System

The pyrrolidine ring of this compound serves as a scaffold for a variety of chemical transformations, allowing for the introduction of new functionalities and the stereocontrolled elaboration of the core structure.

The stereochemical outcome of reactions at the carbons adjacent to the carboxylic acid group (C2 and C3) is a critical aspect of the derivatization of this molecule. The formation of an enolate at the C3 position, adjacent to the carboxylic acid, allows for subsequent diastereoselective alkylation. The steric hindrance imposed by the gem-dimethyl group at the C4 position plays a crucial role in directing the approach of electrophiles. This steric bias can lead to high levels of diastereoselectivity in the formation of new stereocenters.

For instance, the alkylation of enolates derived from related chiral auxiliaries has been shown to proceed with high diastereoselectivity, driven by steric factors that favor the approach of the electrophile from the less hindered face of the enolate. nih.gov While specific studies on this compound are not extensively documented in publicly available literature, the principles of stereoselective enolate alkylation are well-established and would be expected to apply to this system, with the gem-dimethyl group acting as a significant stereodirecting element.

Table 1: Factors Influencing Stereoselectivity in Enolate Alkylation

| Factor | Description | Expected Influence on 1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylate |

| Steric Hindrance | The bulky gem-dimethyl group at the C4 position sterically shields one face of the enolate formed at C3. | High diastereoselectivity is anticipated, with the electrophile preferentially attacking from the face opposite to the dimethyl group. |

| Protecting Group | The N-Cbz group can influence the conformation of the pyrrolidine ring and the geometry of the enolate. | May affect the overall shape of the molecule, further directing the stereochemical outcome of the reaction. |

| Reaction Conditions | The choice of base, solvent, and temperature can impact the formation and reactivity of the enolate. | Optimization of these parameters would be crucial to maximize the desired diastereoselectivity. |

Nucleophilic substitution reactions can be carried out on derivatives of the carboxylic acid. The conversion of the carboxylic acid to an ester or an amide allows for a wide range of nucleophilic acyl substitution reactions, enabling the introduction of diverse functionalities. uomustansiriyah.edu.iqmasterorganicchemistry.comvanderbilt.edulibretexts.orgmsu.edu These reactions proceed through a tetrahedral intermediate, and the reactivity is influenced by the nature of the leaving group and the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions Involving Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and derivatives of this compound can be utilized in such transformations.

The α-position to the nitrogen in N-protected pyrrolidines can be functionalized through palladium-catalyzed α-arylation. researchgate.net This typically involves the deprotonation of the α-carbon followed by a cross-coupling reaction with an aryl halide. For derivatives of this compound, this would offer a route to introduce aryl groups at the C2 or C5 positions. The palladium-catalyzed α-arylation of esters is also a well-established method that could be applied to ester derivatives of the subject compound. nih.govnih.govresearchgate.net

Table 2: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrate Derivative | Potential Product |

| Suzuki-Miyaura Coupling | Borylated pyrrolidine derivative | Aryl- or vinyl-substituted pyrrolidine |

| Heck Reaction | Unsaturated pyrrolidine derivative | Alkenyl-substituted pyrrolidine |

| α-Arylation | Ester or amide derivative | α-Aryl-substituted pyrrolidine-3-carboxylate |

The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate, is another versatile tool. mdpi.comwhiterose.ac.ukresearchgate.netmdpi.comnih.gov To utilize this reaction, a derivative of this compound bearing a halide or a boron functionality would need to be prepared. This would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents onto the pyrrolidine ring.

The Heck reaction provides a method for the alkenylation of organic halides. organic-chemistry.orgresearchgate.net An appropriately halogenated derivative of this compound could serve as a substrate in a Heck reaction to introduce an alkene functionality. The regioselectivity and stereoselectivity of these cross-coupling reactions would be influenced by the steric and electronic properties of the starting material, including the gem-dimethyl group and the N-Cbz protecting group.

1 Cbz 4,4 Dimethyl Pyrrolidine 3 Carboxylic Acid As a Key Synthetic Intermediate and Building Block

Utilization in the Synthesis of Complex Pyrrolidine-Containing Scaffolds

The strategic placement of functional groups and the inherent stereochemistry of 1-Cbz-4,4-dimethyl-pyrrolidine-3-carboxylic acid make it an adept precursor for the synthesis of more elaborate pyrrolidine-containing frameworks. The carboxylic acid moiety serves as a handle for amide bond formation or other carbon-carbon bond-forming reactions, while the Cbz-protected nitrogen is stable under many reaction conditions but can be readily deprotected when needed. This versatility allows for its incorporation into larger, more complex molecular scaffolds designed for specific biological targets.

Application in Natural Product Total Synthesis Initiatives

While substituted pyrrolidines are common motifs in numerous natural alkaloids and other complex biomolecules, specific documented applications of this compound as a starting material or key intermediate in the total synthesis of a named natural product are not prominently featured in a survey of scientific literature. The synthesis of natural products often relies on building blocks that precisely match the substitution pattern of the target molecule, and the unique 4,4-dimethyl substitution may be less common in nature compared to other pyrrolidine (B122466) substitution patterns.

Role in the Construction of Biologically Relevant Chemical Frameworks

The true value of this compound as a building block is most evident in the construction of novel chemical frameworks with potential therapeutic applications. Its rigid structure is sought after in the design of molecules intended to interact with specific biological targets.

A notable application is in the synthesis of macrocyclic compounds designed as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), the protein implicated in cystic fibrosis. google.com In this context, pyrrolidine derivatives with similar substitution patterns are used to create conformationally constrained macrocycles. The pyrrolidine scaffold helps to correctly orient the appended pharmacophoric groups, enhancing binding affinity and biological activity. The gem-dimethyl substitution, in particular, can shield adjacent functional groups and lock the pyrrolidine ring into a specific conformation, which is a key strategy for improving selectivity and potency in drug design.

Table 1: Application in Biologically Relevant Scaffolds

| Target Class | Scaffold Type | Role of Pyrrolidine Moiety |

|---|---|---|

| CFTR Modulators | Macrocycles | Provides conformational rigidity and orients substituents for optimal target binding. google.com |

| Enzyme Inhibitors | Small Molecules | Acts as a rigid core to present functional groups into an enzyme's active site. |

| Receptor Ligands | Peptidomimetics | Serves as a constrained amino acid surrogate to mimic peptide secondary structures. |

This table presents examples of how pyrrolidine scaffolds, including those derived from this compound, are utilized in medicinal chemistry.

Development of Advanced Synthetic Analogues and Compound Libraries

The creation of compound libraries and synthetic analogues is a cornerstone of modern drug discovery, allowing for the systematic exploration of a chemical scaffold's structure-activity relationship (SAR). scienceopen.com this compound is an ideal starting point for such endeavors.

By using the carboxylic acid as an anchor point, a diverse range of amines can be coupled to the scaffold, generating a library of amides. uniurb.it Subsequently, removal of the Cbz protecting group would reveal the secondary amine, which can then be further functionalized with another set of diverse building blocks (e.g., through acylation, alkylation, or reductive amination). This divergent synthetic strategy allows for the rapid generation of a multitude of structurally related compounds from a single, advanced intermediate, facilitating the lead optimization process in medicinal chemistry programs. nih.gov

Strategic Integration into Multi-Step Synthesis Schemes

The utility of this compound is intrinsically linked to its role within longer, multi-step synthetic plans. Its design, featuring two distinct and orthogonally protected functional groups, allows for its strategic and sequential integration into a synthetic route.

For instance, in the synthesis of complex macrocycles for targets like CFTR, a synthetic route may involve the following strategic steps:

Amide Coupling: The carboxylic acid of the pyrrolidine building block is coupled with a suitable amine partner, which is part of a larger linear precursor.

Deprotection: The Cbz group on the pyrrolidine nitrogen is removed, typically via catalytic hydrogenation, to unmask the secondary amine.

Cyclization: The newly freed amine is then reacted with an electrophilic site at the other end of the linear precursor to form the final macrocyclic ring.

In such a sequence, the pyrrolidine derivative acts as a key "turn" element, introducing a specific, rigid conformation into the final macrocycle. The gem-dimethyl groups ensure that this portion of the molecule maintains a predictable shape, which is critical for its intended biological function. google.com This strategic use highlights how specialized building blocks are essential for the efficient and controlled assembly of complex, biologically active molecules.

Advanced Spectroscopic and Computational Investigations of 1 Cbz 4,4 Dimethyl Pyrrolidine 3 Carboxylic Acid and Its Derivatives

Conformational Analysis Studies via Advanced NMR Spectroscopy (e.g., NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of molecules in solution. For flexible molecules like substituted pyrrolidines, advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly insightful. NOESY detects through-space interactions between protons that are in close proximity (typically within 5-6 Å), allowing for the determination of relative stereochemistry and preferred conformations.

The conformational landscape of 1-Cbz-4,4-dimethyl-pyrrolidine-3-carboxylic acid is largely defined by two factors: the puckering of the pyrrolidine (B122466) ring and the orientation of the Cbz and carboxylic acid substituents. The five-membered pyrrolidine ring is not planar and typically adopts an "envelope" or "twist" conformation to minimize steric strain. The positions of substituents dictate which puckered form is energetically favored.

A NOESY experiment on this compound would be expected to reveal key spatial correlations. For instance, cross-peaks between the protons of the gem-dimethyl groups and specific protons on the pyrrolidine ring would help establish the ring's pucker. Furthermore, NOE signals between the benzylic protons of the Cbz group and protons on the pyrrolidine ring would elucidate the rotational preference around the N-Cbz bond. Analysis of NOESY data can provide quantitative information on the populations of different conformers present in solution.

In a hypothetical NOESY analysis, the observation of specific cross-peaks would allow for the construction of a 3D model. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the interacting protons, providing precise distance constraints for molecular modeling.

| Interacting Protons | Type of Information Gained | Expected Distance (Å) |

|---|---|---|

| Cbz-CH₂ ↔ Ring Proton H-2 | Orientation of the Cbz group relative to the ring. | ~2.5 - 4.0 |

| Methyl-CH₃ (C4) ↔ Ring Proton H-5 | Elucidation of pyrrolidine ring pucker. | ~2.8 - 4.5 |

| Ring Proton H-3 ↔ Ring Proton H-2 | Determination of cis/trans relationship of substituents. | ~2.2 - 3.0 (cis) / ~3.0 - 4.0 (trans) |

Theoretical Predictions of Reactivity and Reaction Pathways via Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. For derivatives of this compound, these calculations can predict sites susceptible to nucleophilic or electrophilic attack, determine the energies of frontier molecular orbitals (HOMO and LUMO), and map potential energy surfaces for chemical reactions.

The reactivity of a molecule is often governed by its frontier orbitals. The Highest Occupied Molecular Orbital (HOMO) indicates the ability to donate an electron (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) indicates the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue areas indicating regions of low electron density (positive potential), prone to nucleophilic attack. For the title compound, the MEP would likely show a significant negative potential around the oxygen atoms of the carboxylic acid and the Cbz carbonyl group.

Computational studies on related pyrrolidinone derivatives have used DFT with the B3LYP functional and 6-31G* basis set to calculate key electronic properties that influence reactivity.

| Parameter | Calculated Value (a.u.) | Interpretation |

|---|---|---|

| E(HOMO) | -0.251 | Energy of the highest occupied molecular orbital. |

| E(LUMO) | -0.032 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | 0.219 | Indicator of chemical reactivity and stability. |

Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography of Derivatives)

While NMR provides information about the molecular structure in solution, X-ray crystallography reveals the precise arrangement of atoms in the solid state. This technique provides definitive proof of a molecule's constitution, configuration, and conformation by mapping electron density from the diffraction pattern of a single crystal.

A crystal structure of a derivative of this compound would provide a wealth of data, including exact bond lengths, bond angles, and torsion angles. This information would unambiguously define the puckering of the pyrrolidine ring and the spatial orientation of all substituents in the crystal lattice. Furthermore, the analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the solid-state structure.

For example, in the crystal structure of a related pyrrolidine derivative, (Z)-4-((E)-(4-chlorobenzylidene)hydrazono)-1-p-tolylpyrrolidine-3-carbonitrile, the compound was found to crystallize in the monoclinic space group C2/c. Such data is fundamental for understanding the intrinsic structural properties of the molecule, free from the dynamic averaging that occurs in solution.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 17.538 |

| b (Å) | 12.916 |

| c (Å) | 16.505 |

| β (°) | 100.690 |

Molecular Modeling and Docking Studies of Derivatives to Elucidate Chemical Interactions (excluding biological effects)

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. Molecular docking, a key modeling tool, predicts the preferred orientation of one molecule when bound to another to form a stable complex. While widely used in drug discovery to model interactions with biological targets, it is also a powerful method for understanding the fundamental non-covalent chemical interactions between a ligand and any host structure.

For derivatives of this compound, docking studies can elucidate how the molecule interacts with a defined binding pocket of a larger structure, purely from a chemical perspective. These studies can quantify the contributions of different types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For instance, the carboxylic acid group is a potent hydrogen bond donor and acceptor, while the phenyl ring of the Cbz group can participate in hydrophobic and pi-pi interactions.

Molecular dynamics simulations can further explore the nature of these interactions over time, showing how a molecule like a pyrrolidine derivative might associate with a surface or interface, such as a model cell membrane. These simulations can reveal specific hydrogen bonds with characteristic lengths (typically 1.6 to 2.1 Å) and map the solvation characteristics of different parts of the molecule. Such studies provide a dynamic picture of the chemical forces that govern molecular recognition.

| Interaction Type | Relevant Functional Group(s) on the Compound | Potential Interacting Partner |

|---|---|---|

| Hydrogen Bonding | Carboxylic acid (-COOH), Cbz carbonyl (C=O) | Amide groups, hydroxyl groups |

| Hydrophobic Interactions | gem-Dimethyl groups, Phenyl ring | Alkyl chains, non-polar cavities |

| Pi-Pi Stacking | Phenyl ring of Cbz group | Aromatic rings (e.g., Tyr, Phe, Trp residues) |

| Ionic Interactions | Deprotonated carboxylate (-COO⁻) | Positively charged groups (e.g., Arg, Lys residues) |

Future Perspectives and Emerging Research Directions for the Chemical Compound

Exploration of Novel Catalytic Methods for Synthesis

The synthesis of highly substituted, stereochemically complex pyrrolidines remains a significant challenge in organic chemistry. Future efforts will likely focus on the development of novel catalytic methods to access 1-Cbz-4,4-dimethyl-pyrrolidine-3-carboxylic acid and its analogs with greater efficiency and stereocontrol.

Current research into the synthesis of related pyrrolidine (B122466) structures highlights several promising catalytic avenues. Asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides are a powerful tool for constructing the pyrrolidine ring with high stereochemical diversity. rsc.org Similarly, catalytic asymmetric Michael additions offer a reliable route to functionalized pyrrolidines. researchgate.netrsc.orgrsc.org The development of novel organocatalysts, particularly those based on the pyrrolidine scaffold itself, continues to provide new strategies for these transformations with high enantioselectivity. unibo.itmdpi.comnih.govbeilstein-journals.org

Transition-metal catalysis also presents significant opportunities. Ruthenium-catalyzed hydrogenations, for instance, have been shown to be effective for the reduction of substituted pyrrole (B145914) precursors to yield highly functionalized pyrrolidines. nih.govacs.org Rhodium-catalyzed asymmetric hydrogenation is another powerful technique for establishing stereocenters in precursors to chiral amines and amino acids. nih.gov The application of these methods could provide more direct and stereocontrolled routes to the 4,4-dimethyl-pyrrolidine core.

Table 1: Emerging Catalytic Strategies for Pyrrolidine Synthesis

| Catalytic Strategy | Description | Potential Advantage for Target Compound |

|---|---|---|

| Asymmetric Organocatalysis | Utilizes small organic molecules (e.g., proline derivatives) to catalyze stereoselective reactions like Michael additions. unibo.itnih.gov | High enantioselectivity, metal-free conditions, and operational simplicity. |

| Transition-Metal Catalysis | Employs metals like Ruthenium (Ru) or Rhodium (Rh) for reactions such as asymmetric hydrogenation. nih.govnih.gov | High efficiency, excellent stereocontrol, and broad substrate scope. |

| 1,3-Dipolar Cycloaddition | A reaction between an azomethine ylide and a dipolarophile to form the pyrrolidine ring. rsc.org | Rapid construction of the heterocyclic core with control over multiple stereocenters. |

| Biocatalysis | Uses enzymes to perform highly selective chemical transformations, such as intramolecular C-H amination. acs.orgnih.govescholarship.org | Unprecedented selectivity, mild reaction conditions, and strong green chemistry credentials. |

Green Chemistry Approaches to Production and Transformation

In line with the growing emphasis on sustainable chemical manufacturing, future research will increasingly focus on green chemistry approaches for the synthesis and modification of this compound. Key areas of interest include the use of environmentally benign solvents, biocatalysis, and minimizing protecting group manipulations.

One of the fundamental steps in the synthesis of this compound is the introduction of the carbobenzyloxy (Cbz) protecting group. Traditionally, this reaction is performed in organic solvents. Recent studies have demonstrated that the N-benzyloxycarbonylation of amines can be carried out efficiently in water, offering a significantly greener alternative. ijacskros.comresearchgate.net Further exploration of micellar catalysis, where reactions are run in water using designer surfactants, could also reduce the reliance on volatile organic solvents for both protection and subsequent coupling reactions. greentech.fr

Biocatalysis represents a frontier in green chemistry, offering highly selective transformations under mild, aqueous conditions. rsc.org Engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze the synthesis of chiral pyrrolidines through intramolecular C(sp³)–H amination. acs.orgnih.govescholarship.org Applying such biocatalytic retrosynthesis approaches could lead to novel and highly sustainable routes to the target molecule, potentially starting from simple, linear precursors.

Table 2: Green Chemistry Strategies

| Green Approach | Description | Relevance to Target Compound |

|---|---|---|

| Aqueous Synthesis | Using water as the primary reaction solvent. | Greener Cbz-protection of the pyrrolidine nitrogen. ijacskros.comresearchgate.net |

| Biocatalysis | Employing enzymes as catalysts for key synthetic steps. | Potential for highly stereoselective and environmentally friendly synthesis of the pyrrolidine ring. acs.orgescholarship.org |

| Micellar Catalysis | Using surfactants to enable reactions in water. | Reduces the need for organic solvents in coupling and deprotection steps. greentech.fr |

Development of Automated Synthesis Strategies and Flow Chemistry Applications

The demand for rapid synthesis and screening of compound libraries in drug discovery has spurred the development of automated synthesis and flow chemistry technologies. These approaches offer significant advantages in terms of speed, efficiency, reproducibility, and safety.

Flow chemistry, where reactions are performed in continuous-flow reactors, is particularly well-suited for the synthesis of building blocks like this compound. The synthesis of Cbz-protected amino acids and peptides has been successfully demonstrated in flow systems, often utilizing immobilized reagents and scavengers to streamline purification. rsc.orgnih.govdurham.ac.ukuzh.ch Such systems allow for precise control over reaction parameters, leading to higher yields and purity. The modular nature of flow chemistry also facilitates the telescoping of multiple reaction steps, minimizing the need for isolation of intermediates. nih.gov

Fully automated platforms, which integrate robotic handling with chemical synthesis modules, are becoming increasingly powerful for creating libraries of complex molecules. researchgate.net By developing robust protocols for the synthesis of the pyrrolidine core and its subsequent derivatization, this compound can be incorporated into automated workflows for the rapid generation of novel compound collections. whiterose.ac.ukscripps.edu

Integration into DNA-Encoded Library (DEL) Synthesis as a Building Block

DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of billions of compounds simultaneously. The technology relies on a collection of chemical building blocks that can be combinatorially assembled on a DNA tag, which serves as an amplifiable barcode for identification.

This compound is an ideal candidate for inclusion in DEL synthesis. The carboxylic acid functional group provides a convenient handle for attachment to the DNA-linker, a common strategy in DEL construction. The Cbz-protected amine can be deprotected under conditions compatible with DNA and then used as a point of diversification, allowing for the attachment of a wide array of other building blocks.

The rigid, gem-dimethyl substituted pyrrolidine scaffold offers significant value in DEL design. Conformational constraint is a key strategy for improving the binding affinity and selectivity of ligands. nih.gov By incorporating this constrained, non-peptidic amino acid analog, library designers can explore regions of chemical space that are distinct from those accessed by more flexible or traditional amino acid building blocks. rsc.orgnih.gov The unique three-dimensional shape imparted by the 4,4-dimethyl substitution pattern can lead to novel interactions with protein targets.

Unexplored Derivatization Pathways for Chemical Space Expansion

While the existing functional groups (carboxylic acid and protected amine) offer clear pathways for derivatization, significant opportunities exist for expanding the chemical space around the this compound scaffold through unexplored pathways. A major focus of modern medicinal chemistry is the late-stage functionalization of C-H bonds.

The pyrrolidine ring of the target compound contains several C(sp³)–H bonds that are potential sites for selective functionalization. Recent advances in transition-metal catalysis have enabled the direct arylation, alkylation, and amination of C-H bonds in saturated heterocycles. researchgate.netacs.orgacs.org For example, palladium-catalyzed C-H arylation has been used to functionalize the C4 position of pyrrolidines. acs.org Redox-neutral methods are also emerging for the α-functionalization of pyrrolidines. nih.govrsc.org Applying these cutting-edge methods to this compound could generate a host of novel derivatives with substituents at the C2 and C5 positions, dramatically increasing the structural diversity accessible from this building block.

Further derivatization could also involve transformations of the pyrrolidine ring itself or more complex modifications of the carboxylic acid group beyond simple amide bond formation. These strategies will be crucial for fully exploiting the potential of this scaffold in the search for new bioactive molecules.

Q & A

Q. What are the established synthetic routes for 1-Cbz-4,4-dimethyl-pyrrolidine-3-carboxylic acid, and how do reaction conditions impact yield?

The synthesis typically involves multi-step functionalization of pyrrolidine derivatives. A common approach includes:

- Step 1 : Protection of the pyrrolidine nitrogen with a Cbz (carboxybenzyl) group using benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF/water) .

- Step 2 : Introduction of dimethyl groups at the 4-position via alkylation or Grignard reactions. Solvent choice (e.g., DMF vs. toluene) and temperature control are critical to avoid side reactions .

- Step 3 : Carboxylic acid functionalization at the 3-position using oxidation (e.g., KMnO₄ or RuO₄) or hydrolysis of nitriles/esters .

Yield optimization requires monitoring by TLC or HPLC, with typical purity ≥95% achieved via recrystallization or column chromatography .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., dimethyl groups at C4) and Cbz protection. Look for characteristic shifts: Cbz aromatic protons (~7.3–7.5 ppm) and carboxylic acid proton (~12–14 ppm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₉NO₄: 278.14) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity. Use C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data may arise from:

- Tautomerism or Rotamers : For example, restricted rotation in the Cbz group can split peaks. Use variable-temperature NMR or DFT calculations to model conformers .

- Impurity Artifacts : Trace solvents (e.g., DMF) or byproducts (e.g., de-Cbz derivatives) may appear in MS. Cross-validate with 2D NMR (COSY, HSQC) and spiking experiments .

- Case Study : In a related compound (3-methyl-4-(6-trifluoromethyl-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid), ESIMS and ¹H NMR resolved ambiguities in heterocyclic substitution patterns .

Q. What strategies improve enantiomeric purity in chiral derivatives of this compound?

- Chiral Catalysis : Use asymmetric hydrogenation with Rh or Ir catalysts for stereocontrol at the pyrrolidine ring .

- Chromatographic Resolution : Chiral HPLC (e.g., CHIRALPAK® columns) or enzymatic resolution (lipases) can separate enantiomers .

- Case Study : Boc-protected pyrrolidine-3-carboxylic acid derivatives achieved >99% ee via dynamic kinetic resolution with immobilized enzymes .

Q. How do steric and electronic effects of the 4,4-dimethyl groups influence reactivity in downstream applications?

- Steric Hindrance : The dimethyl groups reduce nucleophilicity at C4, directing functionalization to C3 or C5 positions. This is critical in peptide coupling or metal-catalyzed cross-couplings .

- Electronic Effects : Electron-donating methyl groups increase ring basicity, affecting protonation states in biological assays (e.g., pKa shifts measured via potentiometric titration) .

Q. What are the best practices for handling data reproducibility in multi-step syntheses?

- Standardized Protocols : Document solvent drying, catalyst lot numbers, and reaction atmosphere (N₂ vs. Ar) .

- In Situ Monitoring : Use FTIR or ReactIR to track intermediates and optimize reaction times .

- Data Repository : Share raw NMR/MS files and chromatograms in open-access platforms (e.g., Zenodo) to facilitate cross-lab validation .

Methodological Considerations

Q. How to troubleshoot low yields in the final hydrolysis step to the carboxylic acid?

Q. What computational tools predict the crystallographic behavior of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.